tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922807
InChI: InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC15922807

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate -

Specification

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate
Standard InChI InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18)
Standard InChI Key KBUQJFLSLHCRSC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate features a four-membered azetidine ring substituted at the 1-position with a 3-aminophenyl group and at the 3-position with a tert-butyl carbamate moiety. The IUPAC name reflects this arrangement: tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate. The molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol .

Key Structural Features:

  • Azetidine Ring: A strained four-membered heterocycle contributing to conformational rigidity.

  • 3-Aminophenyl Group: Provides aromaticity and a primary amine for further functionalization.

  • tert-Butyl Carbamate: A bulky protecting group enhancing solubility and stability during synthetic processes.

Physical Properties

While experimental data for this specific compound remains limited, analogous tert-butyl azetidine carbamates exhibit:

  • Melting Points: 63–124°C, depending on substituents .

  • Density: ~1.06 g/cm³ for solid forms .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DCM) and limited solubility in water .

Synthetic Methodologies

General Synthesis Strategy

The synthesis typically involves sequential protection-deprotection steps and cyclization reactions. A representative pathway, adapted from procedures for related azetidine carbamates , includes:

  • Azetidine Ring Formation:

    • Base-mediated cyclization of γ-chloroamines or Mitsunobu reactions to construct the azetidine core.

    • Example: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with NaH in THF yields key intermediates .

  • Introduction of the 3-Aminophenyl Group:

    • Buchwald-Hartwig amination or Ullmann coupling to attach the aromatic amine.

  • Carbamate Protection:

    • Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the tert-butyl carbamate group .

Optimization Challenges

  • Ring Strain Mitigation: The azetidine’s strain necessitates careful control of reaction temperatures to prevent ring-opening .

  • Amino Group Reactivity: The 3-aminophenyl substituent requires protection (e.g., as a trifluoroacetamide) during synthetic steps to avoid side reactions .

Applications in Medicinal Chemistry

Drug Discovery Building Block

The compound’s scaffold is prized for:

  • Conformational Restriction: The azetidine ring enforces specific spatial orientations, enhancing target binding selectivity.

  • Diverse Functionalization Sites: The amine and carbamate groups allow derivatization into kinase inhibitors or GPCR modulators .

Case Studies

  • Kinase Inhibitors: Analogous azetidine carbamates show nanomolar activity against CDK2 and EGFR kinases .

  • Antimicrobial Agents: Structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferenceBioactivity (IC₅₀)
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate Benzhydryl vs. 3-aminophenyl120 nM (CDK2)
tert-Butyl (3-methylazetidin-3-yl)carbamate Methyl vs. aromatic amineInactive

The 3-aminophenyl substituent confers enhanced target affinity compared to alkyl or benzhydryl analogs, likely due to improved π-stacking and hydrogen-bonding capabilities .

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